

# E-7386: A Comprehensive Technical Guide on its Discovery and Synthesis

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**E-7386** is a novel, orally bioavailable small molecule inhibitor that targets the protein-protein interaction between CREB-binding protein (CBP) and β-catenin, key components of the Wnt/β-catenin signaling pathway. Dysregulation of this pathway is a hallmark of numerous cancers, making it a critical target for therapeutic intervention. Developed through a collaboration between Eisai Co., Ltd. and PRISM BioLab Co., Ltd., **E-7386** has demonstrated potent antitumor activity in a range of preclinical models and is currently undergoing clinical evaluation for the treatment of various solid tumors. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical and clinical development of **E-7386**.

### Introduction

The Wnt/ $\beta$ -catenin signaling pathway plays a pivotal role in embryonic development and adult tissue homeostasis. Its aberrant activation is a frequent driver of oncogenesis in a multitude of cancers, including colorectal, hepatocellular, and breast cancers. Central to this pathway is the transcriptional coactivator  $\beta$ -catenin, which, upon translocation to the nucleus, interacts with transcription factors of the T-cell factor/lymphoid enhancer factor (TCF/LEF) family. This complex then recruits coactivators, most notably the CREB-binding protein (CBP) and its paralog p300, to initiate the transcription of Wnt target genes that promote cell proliferation, survival, and differentiation.



The interaction between  $\beta$ -catenin and CBP is a critical node for Wnt-driven transcription, and its disruption presents an attractive therapeutic strategy. **E-7386** was developed as a selective inhibitor of the CBP/ $\beta$ -catenin interaction, aiming to downregulate Wnt signaling in cancer cells. [1][2] This document details the scientific journey of **E-7386**, from its discovery and chemical synthesis to its biological characterization and clinical investigation.

# **Discovery and Synthesis**

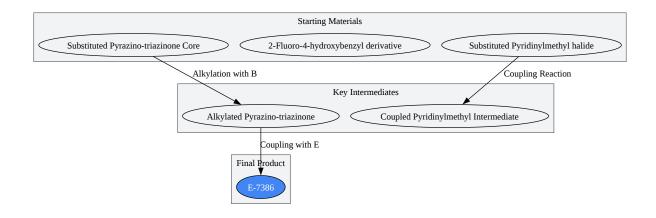
**E-7386** was discovered through a collaborative research effort between Eisai and PRISM BioLab.[3] The development of **E-7386** stemmed from earlier work on CBP/β-catenin inhibitors, including ICG-001 and its active metabolite C-82 (the active form of PRI-724). While these earlier compounds demonstrated the therapeutic potential of targeting this interaction, they were hampered by suboptimal pharmacokinetic properties. **E-7386** was designed to overcome these limitations, offering improved oral bioavailability and metabolic stability.

## **Chemical Synthesis**

The chemical synthesis of **E-7386** is detailed in patents WO2015098853 and US20150175615, filed by Eisai Co., Ltd. The synthesis involves a multi-step route culminating in the formation of the complex heterocyclic core of the molecule. A generalized synthetic scheme is presented below.

Note: The following is a representative synthetic scheme based on publicly available patent information and may not reflect the exact manufacturing process.



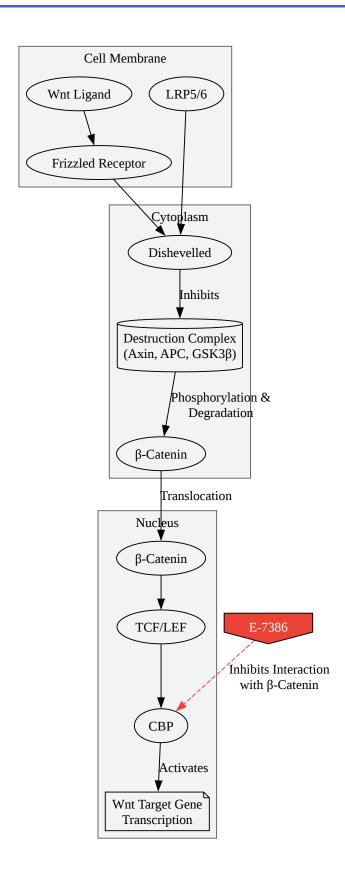


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### **Mechanism of Action**

**E-7386** exerts its anticancer effects by selectively inhibiting the interaction between the transcriptional coactivator CBP and  $\beta$ -catenin.[1][2] This prevents the recruitment of the transcriptional machinery necessary for the expression of Wnt target genes. By disrupting this critical protein-protein interaction, **E-7386** effectively suppresses the oncogenic signaling driven by an overactive Wnt/ $\beta$ -catenin pathway.





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#### **Preclinical Data**

The antitumor activity of **E-7386** has been extensively evaluated in a variety of preclinical models, demonstrating its potent and selective inhibition of Wnt/ $\beta$ -catenin signaling.

## In Vitro Activity

**E-7386** has shown potent inhibition of Wnt/β-catenin signaling in cellular assays. In a TCF/LEF reporter assay, **E-7386** inhibited luciferase activity in a dose-dependent manner in both HEK293 and ECC10 gastric cancer cells.[1]

Cell Line	Assay	IC50 (μM)	Reference
HEK293	TCF/LEF Reporter Assay	0.0484	[1]
ECC10	TCF/LEF Reporter Assay 0.0147		[1]
HEK-293 (LiCl- stimulated)	TCF Reporter Gene Activity	0.055	[4]
MDA-MB-231	TCF Reporter Gene Activity 0.073		[4]
ECC10	Cell Growth Inhibition	0.0049	[5]

# **In Vivo Activity**

Oral administration of **E-7386** has demonstrated significant antitumor efficacy in various in vivo models.

- ApcMin/+ Mouse Model: In ApcMin/+ mice, which spontaneously develop intestinal polyps
  due to a mutation in the Apc gene, E-7386 treatment led to a dose-dependent reduction in
  the number of polyps.[4]
- Xenograft Models: In a human gastric cancer ECC10 xenograft model, E-7386 significantly inhibited tumor growth in a dose-dependent manner.[1][5]



Syngeneic Models: In the MMTV-Wnt1 transgenic mouse model of breast cancer, E-7386
demonstrated antitumor activity and was shown to enhance the efficacy of anti-PD-1
antibody therapy by increasing the infiltration of CD8+ T cells into the tumor
microenvironment.[1][6]

Model	Dosing	Outcome	Reference
ApcMin/+ mice	8.5 to 50 mg/kg, orally	Significant, dose- dependent reduction in intestinal polyps	[4]
ECC10 Xenograft	25 and 50 mg/kg, orally, twice daily	Significant tumor growth inhibition	[1][5]
MMTV-Wnt1 Transgenic Mice	Not specified	Antitumor activity and enhanced anti-PD-1 efficacy	[1]

# **Clinical Development**

**E-7386** is currently being evaluated in several clinical trials for the treatment of advanced solid tumors, both as a monotherapy and in combination with other anticancer agents.

## Phase 1 Dose-Escalation Study (NCT03833700)

A Phase 1 dose-escalation study was conducted to evaluate the safety, tolerability, and pharmacokinetics of **E-7386** in patients with advanced solid tumors.[7][8][9]



Dose Level (mg BID)	Cmax (ng/mL) - Day 1 (Geometric Mean)	AUC(0-12h) (hng/mL) - Day 1 (Geometric Mean)	Cmax (ng/mL) - Day 8 (Geometric Mean)	AUC(0-τ),ss (hng/mL) - Day 8 (Geometric Mean)
10	20.3	104	28.5	163
15	33.1	185	45.1	289
20	44.2	258	65.2	433
30	73.1	486	111	799
45	114	793	162	1250
80	181	1340	280	2310
100	240	1850	363	3100
120	290	2310	440	3890
160	345	2830	496	4520

Data from a preliminary pharmacokinetic analysis of the dose-escalation part of the study.[2]

The study established a recommended Phase 2 dose (RP2D) of 120 mg twice daily (BID). The most common treatment-related adverse events were nausea, vomiting, and decreased appetite.[2][7]

# **Combination Therapies**

**E-7386** is also being investigated in combination with other anticancer agents, including the multi-kinase inhibitor lenvatinib and the anti-PD-1 antibody pembrolizumab.[10][11] These combination studies aim to exploit potential synergistic effects and overcome resistance mechanisms.

# **Experimental Protocols** TCF/LEF Reporter Assay

• Cell Culture: HEK293 or ECC10 cells are seeded in 96-well plates.

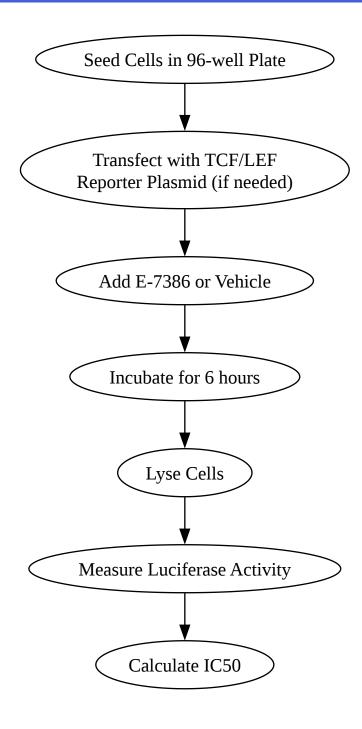






- Transfection (for ECC10): Cells are transfected with a TCF/LEF reporter plasmid using a suitable transfection reagent.
- Treatment: Cells are treated with varying concentrations of **E-7386** or vehicle control. For HEK293 cells, LiCl (40 mM) is added to stimulate the Wnt/β-catenin pathway.[1]
- Incubation: Cells are incubated for a defined period (e.g., 6 hours).
- Lysis and Luciferase Assay: Cells are lysed, and luciferase activity is measured using a luminometer.
- Data Analysis: Luciferase activity is normalized to a control, and IC50 values are calculated.





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# Co-Immunoprecipitation (Co-IP) for CBP/β-Catenin Interaction

- Cell Culture and Treatment: Cells (e.g., HEK293 overexpressing FLAG-tagged CBP or ECC10) are cultured and treated with E-7386 or vehicle.
- Cell Lysis: Cells are lysed in a suitable buffer to extract whole-cell lysates.

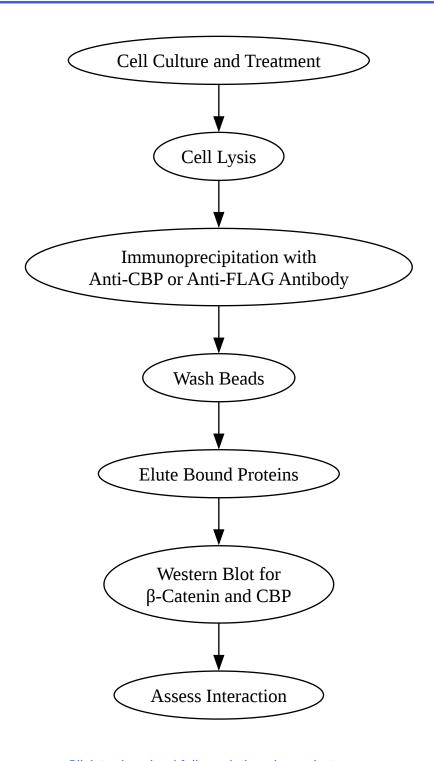






- Immunoprecipitation: The lysate is incubated with an antibody against either CBP or a tag (e.g., anti-FLAG) conjugated to agarose beads.
- Washing: The beads are washed to remove non-specifically bound proteins.
- Elution: The bound proteins are eluted from the beads.
- Western Blotting: The eluted proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies against β-catenin and CBP to detect the co-immunoprecipitated proteins.





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# In Vivo Antitumor Activity in Xenograft Model

- Cell Implantation: Human cancer cells (e.g., ECC10) are subcutaneously injected into immunocompromised mice.
- Tumor Growth: Tumors are allowed to grow to a palpable size.

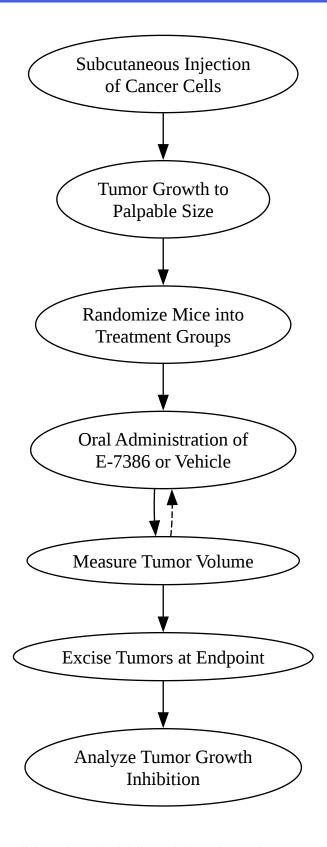






- Randomization and Treatment: Mice are randomized into treatment groups and administered
   E-7386 (orally) or vehicle daily.
- Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) with calipers.
- Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and tumors are excised for further analysis.
- Data Analysis: Tumor growth inhibition is calculated and statistically analyzed.





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## Conclusion



**E-7386** is a promising, orally active inhibitor of the CBP/β-catenin interaction with a clear mechanism of action and demonstrated antitumor activity in preclinical and early clinical studies. Its development represents a significant advancement in targeting the Wnt/β-catenin signaling pathway, a notoriously challenging target in oncology. The ongoing clinical trials will further elucidate the therapeutic potential of **E-7386**, both as a monotherapy and as part of combination regimens, for patients with a variety of solid tumors. This technical guide provides a comprehensive resource for researchers and clinicians interested in the science and development of this novel anticancer agent.

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